molecular formula C10H15ClS B13481307 3-(2-(Chloromethyl)pentyl)thiophene

3-(2-(Chloromethyl)pentyl)thiophene

Cat. No.: B13481307
M. Wt: 202.74 g/mol
InChI Key: SGWNUDGJLPTIQF-UHFFFAOYSA-N
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Description

3-(2-(Chloromethyl)pentyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to a pentyl chain, which is further connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Chloromethyl)pentyl)thiophene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Chloromethyl)pentyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products Formed

    Substitution: Thiophene derivatives with various functional groups (e.g., amines, ethers).

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted thiophene.

Scientific Research Applications

3-(2-(Chloromethyl)pentyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Chloromethyl)pentyl)thiophene depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Chloromethyl)pentyl)thiophene is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. The presence of the chloromethyl group makes it a versatile intermediate for the synthesis of various derivatives, enhancing its utility in medicinal chemistry and material science .

Properties

Molecular Formula

C10H15ClS

Molecular Weight

202.74 g/mol

IUPAC Name

3-[2-(chloromethyl)pentyl]thiophene

InChI

InChI=1S/C10H15ClS/c1-2-3-9(7-11)6-10-4-5-12-8-10/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

SGWNUDGJLPTIQF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CSC=C1)CCl

Origin of Product

United States

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